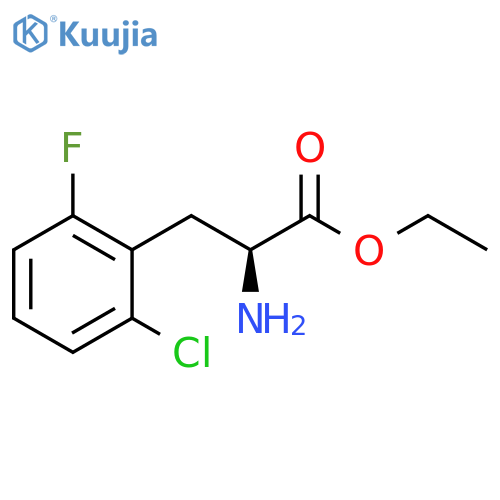

Cas no 603945-27-3 (ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate)

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- Phenylalanine, 2-chloro-6-fluoro-, ethyl ester

- ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate

-

- インチ: 1S/C11H13ClFNO2/c1-2-16-11(15)10(14)6-7-8(12)4-3-5-9(7)13/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1

- InChIKey: CDPRSDFTNYLDKZ-JTQLQIEISA-N

- SMILES: C(OCC)(=O)[C@H](CC1=C(F)C=CC=C1Cl)N

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-140885-1.0g |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

603945-27-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-140885-0.25g |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

603945-27-3 | 0.25g |

$162.0 | 2023-02-15 | ||

| Enamine | EN300-140885-0.5g |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

603945-27-3 | 0.5g |

$310.0 | 2023-02-15 | ||

| Enamine | EN300-140885-10.0g |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

603945-27-3 | 10.0g |

$1778.0 | 2023-02-15 | ||

| Enamine | EN300-140885-500mg |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

603945-27-3 | 500mg |

$310.0 | 2023-09-30 | ||

| Enamine | EN300-140885-50mg |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

603945-27-3 | 50mg |

$76.0 | 2023-09-30 | ||

| Enamine | EN300-140885-10000mg |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

603945-27-3 | 10000mg |

$1778.0 | 2023-09-30 | ||

| Enamine | EN300-140885-0.1g |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

603945-27-3 | 0.1g |

$113.0 | 2023-02-15 | ||

| Enamine | EN300-140885-5.0g |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

603945-27-3 | 5.0g |

$1199.0 | 2023-02-15 | ||

| Enamine | EN300-140885-0.05g |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |

603945-27-3 | 0.05g |

$76.0 | 2023-02-15 |

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate 関連文献

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoateに関する追加情報

Ethyl 2-Amino-3-(2-Chloro-6-Fluorophenyl)propanoate (CAS No. 603945-27-3): An Overview of Its Structure, Properties, and Applications

Ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate (CAS No. 603945-27-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, holds potential for various applications, particularly in the development of novel therapeutic agents.

The molecular formula of ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is C11H13ClFNO2, and it has a molecular weight of approximately 245.68 g/mol. The compound features an amino group, an ester group, and a substituted phenyl ring, which collectively contribute to its distinct chemical behavior and reactivity.

In terms of physical properties, ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is a white to off-white solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics make it suitable for various synthetic and analytical procedures.

The synthesis of ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate typically involves several steps, including the formation of the amino acid derivative and subsequent esterification. One common synthetic route involves the reaction of 2-chloro-6-fluorophenylalanine with ethanol in the presence of a suitable catalyst. This process yields the desired compound with high purity and yield.

In the realm of medicinal chemistry, ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its activity as an inhibitor of specific enzymes involved in various biological pathways. For instance, it has shown promise as an inhibitor of serine proteases, which are implicated in a range of diseases including cancer and inflammatory disorders.

The biological activity of ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate has been evaluated through in vitro and in vivo experiments. In cell-based assays, it has demonstrated significant inhibitory effects on target enzymes at low micromolar concentrations. These findings suggest that the compound could serve as a valuable tool for understanding enzyme function and as a potential therapeutic agent.

Beyond its enzymatic inhibition properties, ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate has also been investigated for its potential as a building block in the synthesis of more complex molecules. Its functional groups provide multiple points for chemical modification, allowing researchers to tailor its properties for specific applications. For example, the amino group can be derivatized to introduce additional functionalities or to enhance binding affinity to target proteins.

In addition to its direct applications in drug discovery, ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate serves as an important intermediate in the synthesis of other bioactive compounds. Its versatility makes it a valuable reagent in combinatorial chemistry approaches, where large libraries of compounds can be rapidly generated for high-throughput screening.

The safety profile of ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is another critical aspect that has been studied extensively. Toxicological evaluations have shown that it exhibits low toxicity at relevant concentrations, making it suitable for use in both research and development settings. However, standard safety precautions should be followed when handling this compound to ensure laboratory safety.

In conclusion, ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate (CAS No. 603945-27-3) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structure and favorable properties make it an attractive candidate for further exploration and development as a therapeutic agent or synthetic intermediate. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further solidifying its importance in the scientific community.

603945-27-3 (ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate) Related Products

- 2226204-90-4(Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate)

- 1784473-48-8(4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine)

- 2229323-92-4(1-(4-ethoxy-3-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)

- 202807-73-6(N,1-Dimethyl-1H-indol-6-amine)

- 51883-88-6(N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide)

- 2137029-53-7(2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-)

- 925224-08-4(2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile)

- 63089-50-9(4-Methylphthalonitrile)

- 1713024-80-6(2-chloro-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

- 1190314-37-4(3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol)